![molecular formula C22H30OSi B13892333 tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane](/img/structure/B13892333.png)
tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane is an organosilicon compound characterized by the presence of a tert-butyl group, a dimethylbutenoxy group, and two phenyl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane typically involves the reaction of tert-butyl-diphenylsilanol with (2S)-2,3-dimethylbut-3-enol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Common catalysts used in this reaction include Lewis acids such as titanium tetrachloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar organosilicon compounds, offering advantages such as better control over reaction conditions and reduced reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding hydrosilane.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl or phenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce hydrosilanes. Substitution reactions can result in a variety of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of silicon-based biomaterials and as a probe in biological studies.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives
Wirkmechanismus
The mechanism of action of tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane involves its interaction with molecular targets through its silicon atom and functional groups. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating various chemical transformations. The tert-butyl and phenyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl-diphenylsilanol
- Tert-butyl-dimethylsilanol
- Diphenylmethylsilane
Uniqueness
Tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane is unique due to the presence of the (2S)-2,3-dimethylbut-3-enoxy group, which imparts specific stereochemical properties and reactivity. This distinguishes it from other similar compounds that may lack this structural feature .
Eigenschaften
Molekularformel |
C22H30OSi |
|---|---|
Molekulargewicht |
338.6 g/mol |
IUPAC-Name |
tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane |
InChI |
InChI=1S/C22H30OSi/c1-18(2)19(3)17-23-24(22(4,5)6,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,19H,1,17H2,2-6H3/t19-/m1/s1 |
InChI-Schlüssel |
JQJKBJVMVJXMJH-LJQANCHMSA-N |
Isomerische SMILES |
C[C@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=C)C |
Kanonische SMILES |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


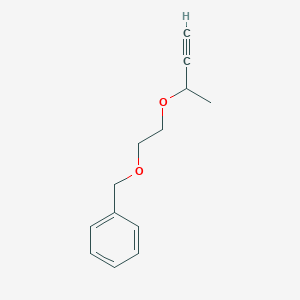
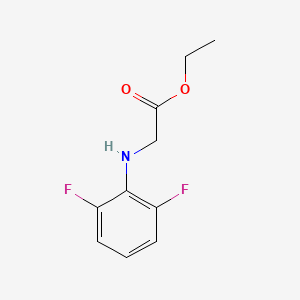
![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13892265.png)
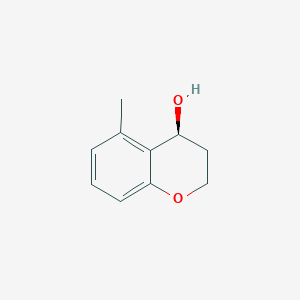
![N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide](/img/structure/B13892278.png)

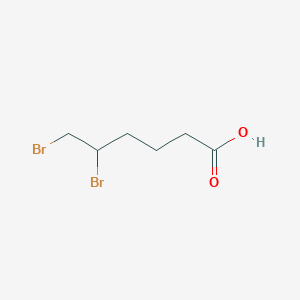
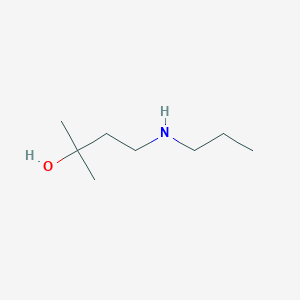
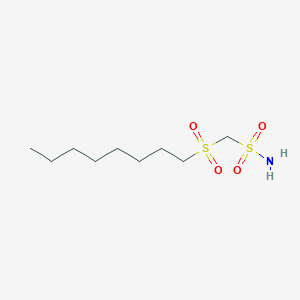
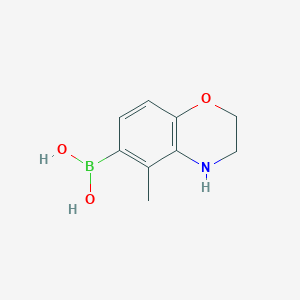
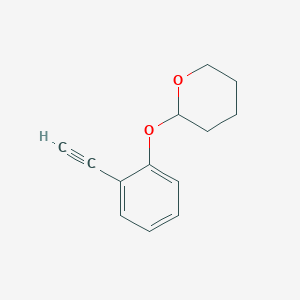
![7-Oxa-1-azaspiro[3.4]octane;oxalate](/img/structure/B13892347.png)

![Methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B13892367.png)
